molecular formula C11H9N7 B043431 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline CAS No. 120018-43-1

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

Cat. No. B043431
M. Wt: 239.24 g/mol
InChI Key: BHRZXQKNDINQJI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a closely related compound to 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline, has been achieved through a process involving the reaction of amino quinoxaline derivatives with specific reagents. This synthesis pathway highlights the mutagenic potency of MeIQx, suggesting a structural basis for the activity of similar compounds, including the azido-derivatives (Kasai et al., 1981).

Molecular Structure Analysis

The molecular structure of these compounds is characterized by the presence of multiple methyl groups and a nitrogen-containing ring system, which is crucial for their mutagenic activity. Studies on MeIQx have shown that its structure-activity relationship is significant for understanding the mutagenic potential of heterocyclic amines, providing insights into the characteristics that might be present in 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline.

Chemical Reactions and Properties

Reactivity studies of nitrosoamino derivatives of MeIQx, which are chemically similar to azido derivatives, have provided insights into the stability and potential reactivity of such compounds under various conditions. These studies are indicative of the types of chemical reactions that 2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline might undergo, including transformations in acidic or basic conditions, and interactions with biomolecules (Lakshmi et al., 2006).

Scientific Research Applications

  • Metabolism in Rat Liver Cells : MeIQx is transformed into six metabolites in rat liver cells. About 40% is transformed to 2-amino-3,8-dimethylimidazo[4,5-f]quinoxalin-4(or5)-yl sulfate, among other oxygenated metabolites, suggesting its involvement in various metabolic pathways (Wallin et al., 1989).

  • Carcinogenic Potential in Mice : The Dlb-1 assay indicates that MeIQx reflects carcinogenic potential, supporting its use in carcinogenic studies (Winton et al., 1990).

  • Role in Colon Cancer Initiation : The stability of N-NO-MeIQx at various pH levels suggests its role in colon cancer initiation (Lakshmi et al., 2006).

  • Mutagen Formation Reduction : Flavone has been shown to reduce the formation of MeIQx mutagens during food processing, linking dietary components to mutagen formation (Lee et al., 1992).

  • Metabolites in Rats : MeIQx is metabolized into non-mutagenic compounds in rats, indicating detoxification pathways (Turesky et al., 1988).

  • Disposition and Metabolism in Rats : It is found in various rat tissues, especially the liver and kidneys, and its metabolites are present in bile, urine, and feces (Sjödin et al., 1989).

  • Metabolism in Human Hepatocytes : Human hepatocytes metabolize MeIQx, involving enzymes like CYP1A2 and CYP1A1, suggesting its relevance in human cancer research (Langouët et al., 2001).

  • Presence in Dialysis Fluid : MeIQx has been detected in dialysis fluid of patients with uremia, indicating its systemic presence in these patients (Yanagisawa et al., 1986).

  • Mutagenic Metabolites in Rats : MeIQx is converted into mutagenic metabolites in rats, demonstrating its mutagenic potency (Hayatsu et al., 1987).

  • Interindividual Variation in Metabolism : There is significant interindividual variation in the metabolism and disposition of MeIQx, which impacts its genotoxic effects (Turesky et al., 1998).

properties

IUPAC Name

2-azido-3,8-dimethylimidazo[4,5-f]quinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9N7/c1-6-5-13-7-3-4-8-10(9(7)14-6)15-11(16-17-12)18(8)2/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHRZXQKNDINQJI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C2C=CC3=C(C2=N1)N=C(N3C)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80152657
Record name 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

239.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Azido-3,8-dimethylimidazo[4,5-f]quinoxaline

CAS RN

120018-43-1
Record name 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120018431
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3H-Imidazo(4,5-f)quinoxaline, 2-azido-3,8-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80152657
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
VM Lakshmi, FF Hsu, HAJ Schut… - Chemical research in …, 2006 - ACS Publications
2-Nitrosoamino-3,8-dimethylimidazo[4,5-f]quinoxaline (N-NO-MeIQx) is a nitrosation product of the food carcinogen 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx) and is …
Number of citations: 11 pubs.acs.org
MS Solomon, PML Morgenthaler, RJ Turesky… - Journal of Biological …, 1996 - ASBMB
The mutagenic specificity of 2-amino-3,8-dimethylimidazo[4,5-f]quinoxaline (MeIQx), a food-borne mutagen and carcinogen, was studied. Plasmid pK19 was modified by photolysis with …
Number of citations: 23 www.jbc.org
D Wild, RS Kerdar - Zeitschrift für Lebensmitteluntersuchung und …, 1998 - Springer
Relationships between the chemical structure of aromatic amines (including heterocyclic food mutagens) and genotoxic potency were originally established on the basis of Salmonella …
Number of citations: 8 link.springer.com

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